Acetic acid;hex-1-en-2-ol
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Overview
Description
Acetic acid;hex-1-en-2-ol is an organic compound that combines the properties of acetic acid and hex-1-en-2-ol Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste Hex-1-en-2-ol is an unsaturated alcohol with a double bond between the first and second carbon atoms and a hydroxyl group on the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid;hex-1-en-2-ol can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol. In this case, acetic acid reacts with hex-1-en-2-ol in the presence of a mineral acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of acetic acid and hex-1-en-2-ol into a reactor, where they react in the presence of a catalyst. The reaction mixture is then distilled to separate the desired ester from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;hex-1-en-2-ol undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group in hex-1-en-2-ol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation; osmium tetroxide (OsO₄) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as catalysts.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted alcohols or esters.
Scientific Research Applications
Acetic acid;hex-1-en-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to produce various esters and alcohols.
Biology: Studied for its potential antimicrobial properties and effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;hex-1-en-2-ol involves its interaction with molecular targets through various pathways:
Esterification: The carbonyl oxygen of acetic acid is protonated, increasing its electrophilicity, allowing the nucleophilic attack by hex-1-en-2-ol.
Oxidation: The double bond in hex-1-en-2-ol reacts with electrophilic oxygen species, forming epoxides or diols.
Reduction: The ester group is reduced to an alcohol through the transfer of hydride ions from reducing agents.
Comparison with Similar Compounds
Similar Compounds
Hex-1-en-3-ol: An unsaturated alcohol with a hydroxyl group on the third carbon.
Hex-2-en-1-ol: An unsaturated alcohol with a double bond between the second and third carbon atoms and a hydroxyl group on the first carbon.
Uniqueness
Acetic acid;hex-1-en-2-ol is unique due to its combination of an ester and an unsaturated alcohol, providing distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
52149-26-5 |
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Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
acetic acid;hex-1-en-2-ol |
InChI |
InChI=1S/C6H12O.C2H4O2/c1-3-4-5-6(2)7;1-2(3)4/h7H,2-5H2,1H3;1H3,(H,3,4) |
InChI Key |
ASMMAOHXXAVFJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C)O.CC(=O)O |
Origin of Product |
United States |
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